Ethyl 4-bromo-1H-indole-2-carboxylate chemical structure and properties
Ethyl 4-bromo-1H-indole-2-carboxylate chemical structure and properties
Introduction: Ethyl 4-bromo-1H-indole-2-carboxylate is a heterocyclic organic compound featuring an indole core structure. The strategic placement of a bromine atom at the 4-position and an ethyl carboxylate group at the 2-position makes it a valuable and versatile intermediate in synthetic organic chemistry. This guide provides an in-depth overview of its chemical structure, properties, synthesis, and its significance as a building block in the development of pharmacologically active molecules.
Chemical Structure and Properties
The molecule consists of a bicyclic structure, with a benzene ring fused to a pyrrole ring. The bromine substituent is located on the benzene portion of the core, while the ethyl ester group is attached to the pyrrole ring.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 103858-52-2 | |
| Molecular Formula | C₁₁H₁₀BrNO₂ | [1][2] |
| Molecular Weight | 268.11 g/mol | [2] |
| Appearance | White to yellow solid/powder | [3][4] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [1][4] |
| SMILES | O=C(C(N1)=CC2=C1C=CC=C2Br)OCC | [1] |
| InChI Key | LWRLKENDQISGEU-UHFFFAOYSA-N |[2] |
Spectroscopic Data: While specific spectral data for Ethyl 4-bromo-1H-indole-2-carboxylate is not readily available in the provided search results, the following are expected characteristics based on its structure and data for analogous compounds[5][6]:
-
¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group protons, distinct aromatic protons in the 7-8 ppm range, and a broad singlet for the N-H proton of the indole ring, typically above 8.5 ppm.
-
¹³C NMR: Carbon signals for the ethyl ester, aromatic carbons (with the carbon attached to bromine showing a characteristic shift), and the indole ring carbons are expected.
-
IR Spectroscopy: Characteristic peaks would include N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the ester (around 1700 cm⁻¹), and C-Br stretching in the lower frequency region.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M]+ and [M+2]+ in an approximate 1:1 ratio.
Caption: 2D structure of Ethyl 4-bromo-1H-indole-2-carboxylate.
Synthesis Protocols
The synthesis of substituted indoles is a cornerstone of heterocyclic chemistry. A common and effective method is the Fischer indole synthesis. While a specific protocol for the 4-bromo derivative was not found, a general procedure can be outlined based on the synthesis of structurally similar compounds.[7][8]
Experimental Protocol: Fischer Indole Synthesis (General Procedure)
-
Step 1: Formation of Hydrazone.
-
To a solution of 3-bromophenylhydrazine hydrochloride (1.0 eq) in ethanol, add ethyl pyruvate (1.1 eq).
-
Heat the mixture to reflux for approximately 5-10 minutes.
-
Cool the reaction mixture to room temperature, allowing the corresponding ethyl pyruvate-3-bromophenylhydrazone to precipitate.
-
Collect the solid product by filtration and dry under vacuum.
-
-
Step 2: Cyclization.
-
Suspend the dried hydrazone (1.0 eq) in a suitable high-boiling solvent such as ethylene glycol.
-
Add a Lewis acid catalyst, for example, anhydrous zinc chloride (ZnCl₂) or polyphosphoric acid (PPA).
-
Heat the mixture to 150-170°C under a nitrogen atmosphere for 2-5 hours, monitoring the reaction by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Step 3: Purification.
-
Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure Ethyl 4-bromo-1H-indole-2-carboxylate.
-
Caption: Workflow for the synthesis of Ethyl 4-bromo-1H-indole-2-carboxylate.
Applications in Drug Discovery and Medicinal Chemistry
The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous pharmaceutical agents.[9][10] Bromo-substituted indole derivatives, such as Ethyl 4-bromo-1H-indole-2-carboxylate, serve as crucial intermediates for creating molecular diversity. The bromine atom acts as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of various aryl, alkyl, or amino groups.[11] The ester moiety can be easily hydrolyzed to the corresponding carboxylic acid or converted into amides, hydrazides, and other functional groups.[11][12]
Derivatives of bromo-indole-2-carboxylic acids have shown significant potential as inhibitors of key signaling pathways implicated in cancer.[11] Specifically, they have been investigated as inhibitors of receptor tyrosine kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical regulators of cell proliferation and angiogenesis in tumors.[11]
Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by indole derivatives.
Safety and Handling
While a specific Safety Data Sheet (SDS) for Ethyl 4-bromo-1H-indole-2-carboxylate is not detailed in the search results, data from closely related bromo-indole compounds suggest that it should be handled with care.[3][13][14]
Table 2: General Safety Information
| Hazard Class | Description | Precautionary Statements |
|---|---|---|
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[3][13] | P261: Avoid breathing dust. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection.[1][3] |
| Skin Irritation | Causes skin irritation.[3][14] | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3] |
| Eye Irritation | Causes serious eye irritation.[3][14] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] |
| Target Organ Toxicity | May cause respiratory irritation.[3][14] | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] |
Handling Recommendations: Use only in a well-ventilated area or under a chemical fume hood.[3] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Store in a tightly closed container in a dry, cool place.[3][15]
References
- 1. 103858-52-2|Ethyl 4-bromo-1H-indole-2-carboxylate|BLD Pharm [bldpharm.com]
- 2. Ethyl 5-bromoindole-2-carboxylate 95 16732-70-0 [sigmaaldrich.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Page loading... [guidechem.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Ethyl indole-2-carboxylate(3770-50-1) 1H NMR spectrum [chemicalbook.com]
- 7. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. 4-Bromoindole | C8H6BrN | CID 676494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
